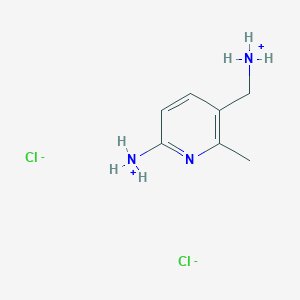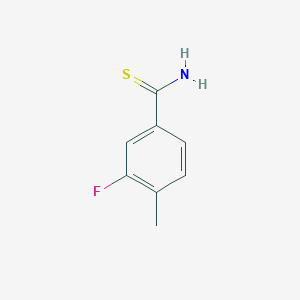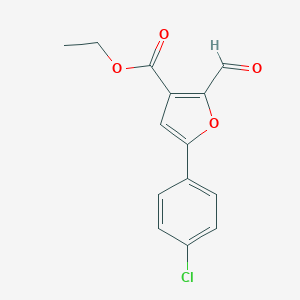
Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate and related compounds typically involves chloromethylation of 3-furoates followed by Friedel–Crafts reactions to yield 5-aralkyl-3-furoates. An alternative method includes the condensation of ethylene acetals of 5-substituted levulinic esters with ethyl formate, resulting in 2-formyl-4-oxo-ester derivatives. These derivatives are then cyclised to furans using aqueous acids or to thiophens using phosphorus pentasulphide (Elliott, Janes, & Pearson, 1971).
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been determined by single-crystal X-ray diffraction. This analysis reveals intricate details about bond lengths, angles, and overall geometry, providing insights into the structural characteristics of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate and its derivatives (Hu Yang, 2009).
Chemical Reactions and Properties
Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate undergoes various chemical reactions that highlight its reactivity and functional versatility. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate showcases the compound's ability to engage in reactions leading to pyrazole derivatives, indicating a broad spectrum of chemical reactivity (D. Achutha et al., 2017).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate were not identified, related research on compounds such as ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates provides valuable information. These studies offer insights into solubility, melting points, and other physical characteristics that can be extrapolated to understand the physical behavior of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate (P. Machado et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis of Insecticidal Esters : Elliott, Janes, and Pearson (1971) described the synthesis of 5-aralkyl-3-furoates, using chloromethylation and a Friedel–Crafts reaction, which can be intermediates for creating insecticidal esters. This process involves the cyclization of 2-formyl-4-oxo-ester derivatives to produce furans, a class of compounds with potential applications in insecticidal chemistry (Elliott, Janes, & Pearson, 1971).
Palladium-Catalysed Direct Arylation : Fu, Zhao, Bruneau, and Doucet (2012) investigated the use of esters like methyl 5-bromo-2-furoate in palladium-catalysed direct arylation of heteroaromatics. This method is beneficial for preventing the formation of dimers or oligomers, facilitating the synthesis of biheteroaryls, which have diverse applications in organic chemistry and drug development (Fu, Zhao, Bruneau, & Doucet, 2012).
Crystal Structure Analysis : The crystal structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was examined by Yang (2009). Understanding such structures is crucial for the development of new materials and pharmaceuticals (Hu Yang, 2009).
Glycosidase Inhibitory Activities : Moreno-Vargas, Robina, Demange, and Vogel (2003) explored the synthesis of derivatives of 5-[(3S,4R)-3,4-dihydroxypyrrolidin-2-yl]furan-3-carboxylic acid, demonstrating their potential as selective α-L-fucosidase and β-galactosidase inhibitors. This research has implications for the development of treatments for diseases involving glycosidase enzymes (Moreno-Vargas, Robina, Demange, & Vogel, 2003).
Phase Transfer Catalysis : Li and Wang (2002) synthesized aryl 5-(2-chlorophenyl)-2-furoates under phase transfer catalysis, demonstrating a method to create sterically hindered esters. This technique is significant in organic synthesis, particularly in producing compounds that are difficult to synthesize under normal conditions (Li & Wang, 2002).
Synthesis of Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate : Yang's (2009) research on synthesizing and determining the crystal structure of a closely related compound provides valuable insights into the structural properties of furoate derivatives, which are essential for pharmaceutical and material science applications (Hu Yang, 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-(4-chlorophenyl)-2-formylfuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-2-18-14(17)11-7-12(19-13(11)8-16)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOQMTOCKSVCBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384013 |
Source


|
| Record name | ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175276-64-9 |
Source


|
| Record name | ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


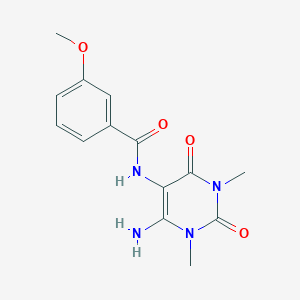


![Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B65241.png)
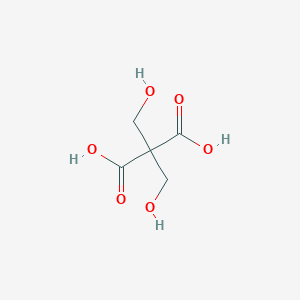

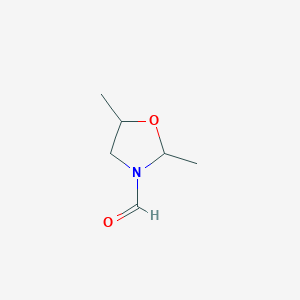
![6-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B65249.png)

